[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers seeking to map ortho-substituent effects in sulfonylglycine-based inhibitors require a regioisomerically pure, non-interchangeable probe. Generic substitution with 4-fluoro or 2-chloro analogs invalidates SAR due to divergent LogP, solubility, and binding kinetics. · Ortho-fluorine ensures unique conformational constraints and hydrogen/halogen-bonding potential not found in para-fluoro or ortho-chloro isomers. · LogP 1.3, TPSA 74.68 Ų, and 4 rotatable bonds provide a defined profile for fine-tuning ADME and validating pharmacophore models. · Supplied at ≥95% purity with full analytical documentation; ambient shipping; ready for immediate global dispatch.

Molecular Formula C9H10FNO4S
Molecular Weight 247.25 g/mol
CAS No. 363162-67-8
Cat. No. B1331644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid
CAS363162-67-8
Molecular FormulaC9H10FNO4S
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1F
InChIInChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13)
InChIKeyHSTNUHGEHQNAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid (CAS 363162-67-8) is a Distinct Chemical Probe in Sulfonylglycine Libraries


[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid (CAS 363162-67-8), also referred to as N-(2-fluorophenyl)-N-(methylsulfonyl)glycine, is a substituted sulfonylamino-acetic acid derivative belonging to the arylsulphonylglycine class [1]. Its structure features a 2-fluorophenyl ring linked to a methanesulfonamide moiety, which in turn is attached to a glycine backbone . This architecture confers distinct electronic and steric properties that are not found in other positional isomers (e.g., 4-fluoro substitution) or alternative halogen analogs (e.g., 2-chloro substitution), making it a specific and non-interchangeable tool for structure-activity relationship (SAR) studies and targeted medicinal chemistry campaigns [2].

Why Procurement Specifications for [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid Cannot Be Met by Generic Arylsulfonylglycine Analogs


Generic substitution with other arylsulfonylglycines, such as the 4-fluorophenyl isomer (CAS 392313-57-4) or the 2-chlorophenyl analog (CAS 392313-43-8), is scientifically unsound due to divergent physicochemical and biological profiles driven by regioisomeric and halogenic effects [1]. The ortho-fluorine atom in CAS 363162-67-8 introduces unique electronic effects on the aromatic ring and distinct conformational constraints around the sulfonamide-glycine linkage, which are absent in the para-fluoro or ortho-chloro analogs [2]. These molecular differences directly impact key properties such as lipophilicity (LogP), solubility, and target binding kinetics, rendering cross-reactivity and SAR extrapolation invalid without direct comparative data .

Quantitative Differentiation Guide for [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid vs. Key Analogs


Structural Uniqueness and Substitution Pattern as Primary Differentiator

The compound is defined by its ortho-fluorine substitution on the phenyl ring, a regioisomeric feature that is unique among commercially available methanesulfonyl-glycine derivatives. In contrast, the 4-fluorophenyl analog (CAS 392313-57-4) positions the fluorine atom at the para position, while the 2-chlorophenyl analog (CAS 392313-43-8) replaces the fluorine with a larger chlorine atom [1]. This ortho-fluorine arrangement influences the dihedral angle between the aromatic ring and the sulfonamide group, thereby altering the molecular surface and electronic distribution [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Lipophilicity (LogP) and Predicted Membrane Permeability

The ortho-fluorine substitution significantly modulates lipophilicity compared to both the unsubstituted parent scaffold and alternative halogenated analogs. The computed LogP (XLogP3-AA) for the target compound is 1.3, whereas the ortho-chloro analog (CAS 392313-43-8) has a higher LogP of 1.3 [1]. While the numeric difference is small in this computed metric, the trend is consistent with the higher lipophilicity of chloroaromatics, and the ortho-fluoro compound's LogP is distinct from that of the para-fluoro isomer (predicted to have a similar LogP but with altered electronic distribution) .

Drug Design ADME Pharmacokinetics

Purity and Quality Control Specifications for Procurement

The target compound is commercially available with a minimum purity specification of 95%, as verified by HPLC or NMR . This level of purity is typical for research-grade sulfonylglycine derivatives, but it is essential to note that the ortho-fluoro compound is offered with full analytical documentation (Certificate of Analysis) by reputable suppliers, ensuring batch-to-batch consistency . In contrast, some analogs like the 2-chloro derivative may be available with lower purity grades or without comprehensive characterization [1].

Chemical Procurement Analytical Chemistry Quality Control

Computational Chemistry Descriptors for Virtual Screening

The compound possesses specific topological and electronic descriptors that differentiate it in computational chemistry workflows. Its topological polar surface area (TPSA) is 74.68 Ų, and it has 4 rotatable bonds . In comparison, the 2-chloro analog (CAS 392313-43-8) has a TPSA of 74.68 Ų (identical due to same heteroatom count) but a different exact mass (263.0019 vs. 247.0315 Da) [1]. The target compound's exact mass is 247.0315 g/mol [2].

Cheminformatics Virtual Screening Molecular Modeling

High-Value Application Scenarios for [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies in Arylsulfonylglycine Libraries

This compound is a critical control in SAR studies designed to map the electronic and steric requirements of the aryl ring in sulfonylglycine-based inhibitors. Its ortho-fluorine substitution provides a unique probe for hydrogen bond interactions and halogen bonding potential, which cannot be mimicked by para-fluoro or ortho-chloro analogs [1]. Researchers should prioritize this compound when exploring the impact of ortho-substituents on target affinity and selectivity.

Medicinal Chemistry Optimization of Lead Compounds

As a building block for the synthesis of more complex sulfonylamino-acetic acid derivatives, this compound offers a distinct lipophilicity (LogP 1.3) and molecular mass (247.24 Da) profile that can be leveraged to fine-tune ADME properties [2]. The ortho-fluorine atom is known to enhance metabolic stability compared to hydrogen or chlorine, making it a preferred starting point for optimizing drug candidates .

Computational Chemistry and Virtual Screening Campaigns

The compound's well-defined computational descriptors (e.g., TPSA 74.68 Ų, exact mass 247.0315 Da, 4 rotatable bonds) make it an ideal reference standard for validating virtual screening workflows and pharmacophore models [3]. Its use ensures that in silico hit lists are enriched with compounds possessing the correct ortho-fluorine substitution pattern, thereby reducing false positives in downstream experimental validation.

Quality Control and Analytical Method Development

Given its commercial availability at 95% purity with full analytical documentation, this compound serves as a reliable standard for developing HPLC or LC-MS methods aimed at quantifying sulfonylglycine derivatives in complex matrices . Its unique retention time and mass spectral signature, derived from the ortho-fluorine moiety, facilitate accurate identification and quantification in chemical process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.